molecular formula C25H29ClN4O2S B2909340 2-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894880-77-4

2-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2909340
CAS No.: 894880-77-4
M. Wt: 485.04
InChI Key: JGAJZFMBAKYWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. A common synthetic route may include:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a substituted phenylhydrazine and a suitable ketone can lead to the formation of the spirocyclic intermediate.

    Functionalization: The spirocyclic intermediate is then subjected to various functionalization reactions to introduce the desired substituents, such as the chlorophenyl, ethoxyphenyl, and propylthio groups. These reactions may involve nucleophilic substitution, electrophilic aromatic substitution, and thiolation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific biological pathways.

    Pharmacology: It can be used to study the interactions with various receptors and enzymes, providing insights into its potential therapeutic effects.

    Materials Science: The compound’s spirocyclic structure may impart interesting physical properties, making it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
  • 2-(4-bromophenyl)-N-(4-ethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Uniqueness

The uniqueness of 2-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE lies in its specific combination of substituents and spirocyclic structure, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4O2S/c1-3-17-33-23-22(18-5-7-19(26)8-6-18)28-25(29-23)13-15-30(16-14-25)24(31)27-20-9-11-21(12-10-20)32-4-2/h5-12H,3-4,13-17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAJZFMBAKYWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=C(C=C3)OCC)N=C1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.